Boc-gly-gly-gly-OH

Terlipressin Synthesis Peptide Impurity Reduction Fragment Condensation Strategy

Boc-Gly-Gly-Gly-OH (N-α-t-butoxycarbonyl-glycyl-glycyl-glycine, CAS 28320-73-2) is a protected tripeptide derivative comprising three glycine residues with an acid-labile tert-butoxycarbonyl (Boc) group at the N-terminus. With a molecular weight of 289.29 g/mol and the formula C₁₁H₁₉N₃O₆, this white to off-white powder serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide construction.

Molecular Formula C11H19N3O6
Molecular Weight 289.29 g/mol
CAS No. 28320-73-2
Cat. No. B1337700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-gly-gly-gly-OH
CAS28320-73-2
Molecular FormulaC11H19N3O6
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18)
InChIKeyGHONIQQBOSTHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-Gly-Gly-Gly-OH (CAS 28320-73-2): Tripeptide Building Block for Precision Peptide Synthesis


Boc-Gly-Gly-Gly-OH (N-α-t-butoxycarbonyl-glycyl-glycyl-glycine, CAS 28320-73-2) is a protected tripeptide derivative comprising three glycine residues with an acid-labile tert-butoxycarbonyl (Boc) group at the N-terminus . With a molecular weight of 289.29 g/mol and the formula C₁₁H₁₉N₃O₆, this white to off-white powder serves as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide construction . Its commercial availability at purities ≥97–99% (HPLC) with defined melting points (150–153°C) and solubility profiles (soluble in DMSO, DMF, methanol) enables reproducible integration into synthetic workflows .

Why Boc-Gly-Gly-Gly-OH Procurement Demands Specification Beyond Generic Tripeptide Intermediates


Generic substitution of Boc-Gly-Gly-Gly-OH with alternative glycine oligomers or differing protecting group strategies introduces significant synthetic risk. The compound's specific tri-glycine sequence length is critical for applications requiring precise spatial arrangement, such as terlipressin synthesis where the Boc-Gly-Gly-Gly-OH fragment directly couples to a cyclic hexapeptide resin [1]. Substituting with Boc-Gly-Gly-OH (CAS 31972-52-8) or Boc-Gly-Gly-Gly-Gly-OH (CAS 174308-47-5) would alter peptide chain length and compromise the biological activity of the final therapeutic peptide. Furthermore, the Boc protecting group's acid-lability profile is orthogonal to Fmoc/tBu chemistry; selecting an Fmoc-Gly-Gly-Gly-OH analog would require complete redesign of the synthetic protocol and may be incompatible with base-sensitive sequences or established industrial processes [2].

Quantitative Differentiation Evidence for Boc-Gly-Gly-Gly-OH Selection


Boc-Gly-Gly-Gly-OH Enables Terlipressin Synthesis with Reduced Deletion Impurities vs. Fragment Condensation Alternatives

In the synthesis of terlipressin, a vasoactive therapeutic peptide, the use of Boc-Gly-Gly-Gly-OH as a pre-formed tripeptide fragment (prepared via liquid-phase coupling of Boc-Gly-OH with diglycine) enables direct coupling to a cyclic hexapeptide resin. This fragment condensation approach reduces the formation of glycine-deletion impurities compared to stepwise SPPS assembly of the tripeptide sequence [1]. The patented method explicitly claims that this strategy 'reduces the generation of impurity peptides, improves crude peptide purity and yield, simplifies operational steps, and further reduces production costs' [1].

Terlipressin Synthesis Peptide Impurity Reduction Fragment Condensation Strategy

N-Terminal Boc Protection Confers Oral Bioavailability in Tripeptide Thrombin Inhibitors Relative to Des-Boc Analogs

In a series of noncovalent thrombin inhibitors containing a tripeptide backbone, the N-terminal Boc-protected derivative (Compound 8) exhibited excellent oral bioavailability in both rats and dogs, whereas the corresponding des-Boc analog (Compound 6) was not orally bioavailable in rats [1]. The study attributed the enhanced oral absorption of the Boc-containing compound to its increased lipophilicity relative to the unprotected analog, though this increased lipophilicity also correlated with reduced in vivo antithrombotic efficacy due to higher plasma protein binding [1].

Thrombin Inhibition Oral Bioavailability Peptide Pharmacokinetics

Boc/TFA Deprotection Orthogonality Enables Compatibility with Acid-Sensitive Resins vs. Fmoc Chemistry Limitations

Boc/Bzl protection chemistry, which utilizes Boc-Gly-Gly-Gly-OH as a building block, employs TFA (50% v/v) for N-α deprotection during chain elongation, whereas Fmoc/tBu chemistry requires piperidine (20–40% in DMF) for Fmoc removal . The Boc strategy is recommended for long or 'difficult' peptide sequences and base-sensitive peptides because the acidic deprotection conditions avoid base-catalyzed side reactions such as aspartimide formation or epimerization . Furthermore, Boc chemistry is the established industrial platform for large-scale peptide manufacturing where existing Drug Master Files (DMFs) mandate its use [1].

SPPS Orthogonality Resin Compatibility Protecting Group Strategy

Tri-Glycine Spacer Length Optimized for Protease-Cleavable Linker Flexibility vs. Longer Oligoglycines

Oligoglycine sequences serve as flexible, hydrophilic spacers in antibody-drug conjugates (ADCs) and peptide therapeutics. The tri-glycine length (three residues) in Boc-Gly-Gly-Gly-OH provides a balance between conformational flexibility and spatial separation, whereas longer oligomers (e.g., Boc-Gly-Gly-Gly-Gly-Gly-OH, pentaglycine) introduce excessive flexibility that may reduce conjugate stability or alter pharmacokinetics . The Boc group on the tri-glycine spacer can be selectively deprotected under mild acidic conditions to generate a free amine for subsequent conjugation, a feature exploited in protease-cleavable ADC linker design .

ADC Linker Design Protease Cleavage Spacer Length

High-Value Application Scenarios for Boc-Gly-Gly-Gly-OH Procurement


cGMP Manufacturing of Terlipressin and Related Vasoactive Peptides

In the industrial synthesis of terlipressin, a vasoactive peptide used to treat hepatorenal syndrome and vasodilatory shock, Boc-Gly-Gly-Gly-OH serves as a critical N-terminal tripeptide fragment [1]. The patented fragment condensation approach using pre-formed Boc-Gly-Gly-Gly-OH reduces glycine-deletion impurities and simplifies downstream purification, directly lowering cost of goods (COGS) in cGMP manufacturing [1]. Procuring this intermediate at ≥99% purity with full analytical documentation (HPLC, MS, NMR) is essential for regulatory compliance and batch-to-batch consistency.

Synthesis of Base-Sensitive or Long Peptide Sequences via Boc-SPPS

Boc-Gly-Gly-Gly-OH is the building block of choice when synthesizing peptides containing base-sensitive moieties (e.g., certain ester linkages, thioesters for native chemical ligation) or sequences longer than ~30 residues where Fmoc chemistry suffers from aggregation and incomplete deprotection . In these scenarios, the acid-labile Boc group provides orthogonality to base-labile side-chain protections and is fully compatible with established Boc/Bzl SPPS protocols and industrial-scale manufacturing infrastructure [2].

Design and Synthesis of Orally Bioavailable Peptide-Based Drug Candidates

Research has demonstrated that N-terminal Boc protection of tripeptide scaffolds can dramatically enhance oral bioavailability relative to unprotected analogs, as evidenced in a series of thrombin inhibitors [3]. For medicinal chemistry programs targeting orally administered peptide therapeutics, Boc-Gly-Gly-Gly-OH provides a validated strategy for improving pharmacokinetic properties by increasing lipophilicity and metabolic stability, though careful consideration of the lipophilicity-efficacy trade-off is required [3].

Construction of Flexible Spacers in Protease-Cleavable ADC Linkers

Boc-Gly-Gly-Gly-OH is employed as a flexible, hydrophilic spacer in the design of antibody-drug conjugates (ADCs) incorporating protease-cleavable linkers . The tri-glycine sequence provides sufficient conformational freedom to allow the linker to access the protease active site while maintaining adequate distance between the antibody and payload. The Boc protecting group can be selectively removed under mild acidic conditions post-synthesis to generate a free amine for payload conjugation, enabling modular ADC assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-gly-gly-gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.